Lamellarin alpha 20-hydrogen sulfate
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Overview
Description
Lamellarin alpha 20-hydrogen sulfate is a heterocyclyl sulfate that acts as a HIV-1 integrase inhibitor. It has a role as a HIV-1 integrase inhibitor. It is an alkaloid, a heterocyclyl sulfate, a delta-lactone and a member of guaiacols. It is a conjugate acid of a lamellarin alpha 20-sulfate(1-).
Scientific Research Applications
1. HIV-1 Integrase Inhibition
Lamellarin alpha 20-sulfate has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the replication of HIV-1. This compound demonstrates selective inhibition of integrase in vitro and inhibits HIV-1 virus in cell culture. Lamellarin alpha 20-sulfate's ability to inhibit the integration of the virus into the host genome makes it a potential candidate for anti-retroviral chemotherapy (Reddy et al., 1999).
2. Anti-Cancer Properties
Lamellarin alpha 20-sulfate is part of a group of over 30 polyaromatic pyrrole alkaloids, many of which exhibit cytotoxic activities against tumor cells. This group of compounds, including lamellarin alpha 20-sulfate, has shown potential as anticancer agents due to their ability to inhibit key cancer-related enzymes and pathways (Bailly, 2004).
3. Broad-Spectrum Antiviral Activity
Research has shown that lamellarin alpha 20-sulfate can suppress infections mediated by various enveloped RNA viruses, including Ebola virus and SARS-CoV-2. This marine alkaloid exhibits a unique mode of action against these viruses, potentially providing a basis for the development of broadly reactive antivirals (Izumida et al., 2022).
4. Synthesis and Structure-Activity Relationships
Scientific efforts have been made to synthesize lamellarin alpha 20-sulfate and its analogues to understand the influence of sulfate groups on bioactivity. These studies are crucial for exploring its potential applications and improving its therapeutic index (Ridley et al., 2002).
5. Molecular Mechanisms and DNA Interaction
Studies have also focused on understanding the molecular determinants of lamellarin alpha 20-sulfate's interaction with DNA-manipulating enzymes, providing insights into its mechanism of action and aiding in the development of more effective derivatives for therapeutic applications (Marco et al., 2005).
Properties
Molecular Formula |
C29H23NO11S |
---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] hydrogen sulfate |
InChI |
InChI=1S/C29H23NO11S/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30/h5-13,31H,1-4H3,(H,33,34,35) |
InChI Key |
JMOHRMCZYHDLSW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)O)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)O)OC)OC)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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